1-Chloro-2-(2-chloroethyl)benzene
Overview
Description
1-Chloro-2-(2-chloroethyl)benzene is a specialized organic compound that has been explored in the realm of organic synthesis and chemical reactions. The focus on this compound underscores its potential in various chemical syntheses and the exploration of its physical and chemical properties.
Synthesis Analysis
The synthesis of derivatives similar to 1-Chloro-2-(2-chloroethyl)benzene involves various methodologies, including the use of hybrid metals and safe, high-yield conditions. For instance, a method has been reported for synthesizing 1,2-bis(trimethylsilyl)benzene derivatives from 1,2-dichlorobenzenes using Mg and CuCl in the presence of LiCl, offering a practical approach under mild conditions (Kitamura, Gondo, & Katagiri, 2013).
Molecular Structure Analysis
Studies on benzo[1,2-b:4,5-b']dichalcogenophenes have provided insights into molecular structures that are structurally related or share synthesis pathways with 1-Chloro-2-(2-chloroethyl)benzene. These compounds exhibit completely planar molecular structures and are characterized through single-crystal X-ray analysis, highlighting the importance of structural analysis in understanding the properties and reactivity of such molecules (Takimiya, Konda, Ebata, Niihara, & Otsubo, 2005).
Chemical Reactions and Properties
Research into the photoreactions of benzene with 1,2-dichloroethylenes offers insights into the types of chemical reactions 1-Chloro-2-(2-chloroethyl)benzene may undergo, including the formation of β-chlorostyrenes and various cyclic derivatives as main products (Bryce-smith, Foulger, & Gilbert, 1972).
Physical Properties Analysis
The study of excess enthalpies of mixtures including benzene and chlorinated compounds has revealed specific interactions between chlorine atoms and aromatic molecules, which can significantly affect the physical properties of compounds like 1-Chloro-2-(2-chloroethyl)benzene (Gracia, Otín, & Losa, 1974).
Chemical Properties Analysis
The reactions and molecular complexes formed by chloroethylenes with benzene provide valuable information on the chemical behavior and properties of 1-Chloro-2-(2-chloroethyl)benzene. These studies explore the equilibrium constants, structures, and specific interactions leading to molecular complex formation, shedding light on the chemical properties of chloroethylated benzenes (Homer & Cooke, 1969).
Scientific Research Applications
Study of Free Radicals in γ-Irradiated Organic Matrices : Free radicals formed from (1- and 2-chloroethyl) benzene in γ-irradiated organic matrices were studied using fluorescence spectrophotometry. This research highlights the transformation of phenetyl radical primarily formed from (2-chloroethyl)benzene into α-methyl-benzyl radical, indicating interactions between these radicals and chloride anion before complete dissociation (Saito & Yoshida, 1974).
Synthesis of Diols and Further Chemical Transformations : Chloro-(2-chloroethyl)benzenes were used in a reaction with lithium powder and different carbonyl compounds to yield diols after hydrolysis with water. Some of these diols were further transformed into oxepane or dienes under specific conditions, demonstrating the versatility of these compounds in synthesis (Yus, Ramón & Gómez, 2002).
Photochemical Synthesis Applications : A study involving the irradiation of a benzene solution of dichloro-naphthoquinone and furan derivatives led to the formation of chloro-furyl-naphthoquinones, indicating potential applications in photochemical synthesis (Maruyama & Otsuki, 1977).
Selective Recovery of Palladium from Automotive Catalysts : 1,2-Bis(2-methoxyethylthio)benzene, a solvent extractant for Pd(II), was utilized in the selective recovery of palladium from spent automotive catalysts. This study demonstrates the potential of chloroethyl benzene derivatives in recycling and materials recovery processes (Traeger, Koenig, Städtke & Holdt, 2012).
Friedel-Crafts Alkylation in Organic Synthesis : Alkylations of benzene with chloroethyl benzene derivatives in the presence of Lewis acids were studied, yielding products like diphenylpropane. This research is significant in the context of organic synthesis and the understanding of reaction mechanisms (Masuda, Nakajima & Suga, 1983).
properties
IUPAC Name |
1-chloro-2-(2-chloroethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWMXIVUTWWCNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503518 | |
Record name | 1-Chloro-2-(2-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(2-chloroethyl)benzene | |
CAS RN |
1005-06-7 | |
Record name | 1-Chloro-2-(2-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.